molecular formula C14H19FO9 B13821913 [(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 31337-78-7

[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

Cat. No.: B13821913
CAS No.: 31337-78-7
M. Wt: 350.29 g/mol
InChI Key: NGYYXVXMDLMRLI-RQICVUQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is a synthetic carbohydrate derivative that plays a crucial role in the field of medicinal chemistry. This compound is characterized by the presence of four acetyl groups and a fluorine atom, making it a valuable building block for the synthesis of various fluoro-substituted carbohydrates. It is frequently employed in the manufacture of pharmaceuticals aimed at combating viral diseases and tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE typically involves the acetylation of 6-deoxy-6-fluoro-D-glucopyranose. . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. The process involves large-scale fluorination and acetylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, substituted glucopyranoses, and oxidized or reduced forms of the compound.

Scientific Research Applications

TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosylation reactions.

    Biology: The compound is employed in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: It is utilized in the development of antiviral and anticancer drugs due to its ability to target specific enzymes and receptors involved in disease progression.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can disrupt various biological processes, such as viral replication and tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose
  • 2-Acetamido-2-deoxy-1,4,6-tri-O-acetyl-3-deoxy-3-fluoro-D-glucopyranose
  • Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside

Uniqueness

TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four acetyl groups and a fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

31337-78-7

Molecular Formula

C14H19FO9

Molecular Weight

350.29 g/mol

IUPAC Name

[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

InChI

InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1

InChI Key

NGYYXVXMDLMRLI-RQICVUQASA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.